1-(4-(aminomethyl)benzyl)imidazolidin-2-one 1-(4-(aminomethyl)benzyl)imidazolidin-2-one
Brand Name: Vulcanchem
CAS No.: 754166-85-3
VCID: VC8292838
InChI: InChI=1S/C11H15N3O/c12-7-9-1-3-10(4-2-9)8-14-6-5-13-11(14)15/h1-4H,5-8,12H2,(H,13,15)
SMILES: C1CN(C(=O)N1)CC2=CC=C(C=C2)CN
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol

1-(4-(aminomethyl)benzyl)imidazolidin-2-one

CAS No.: 754166-85-3

Cat. No.: VC8292838

Molecular Formula: C11H15N3O

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(aminomethyl)benzyl)imidazolidin-2-one - 754166-85-3

Specification

CAS No. 754166-85-3
Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
IUPAC Name 1-[[4-(aminomethyl)phenyl]methyl]imidazolidin-2-one
Standard InChI InChI=1S/C11H15N3O/c12-7-9-1-3-10(4-2-9)8-14-6-5-13-11(14)15/h1-4H,5-8,12H2,(H,13,15)
Standard InChI Key WBJICMCBMOUGED-UHFFFAOYSA-N
SMILES C1CN(C(=O)N1)CC2=CC=C(C=C2)CN
Canonical SMILES C1CN(C(=O)N1)CC2=CC=C(C=C2)CN

Introduction

Chemical Structure and Properties

The molecular formula of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one is C11H15N3O\text{C}_{11}\text{H}_{15}\text{N}_3\text{O}, with a molecular weight of 205.26 g/mol . The InChI key (WBJICMCBMOUGED-UHFFFAOYSA-N) uniquely identifies its stereochemical and structural features . The compound’s purity, as reported by commercial suppliers, is 95%, though it is currently listed as discontinued .

Key structural attributes include:

  • A saturated imidazolidin-2-one core, which enhances stability compared to unsaturated analogs.

  • A 4-(aminomethyl)benzyl substituent, introducing both aromatic and primary amine functionalities.

The aminomethyl group increases hydrophilicity, potentially improving solubility in polar solvents, while the benzyl moiety contributes to lipophilicity, balancing its partition coefficient.

Synthetic Approaches

While no explicit synthesis route for 1-(4-(aminomethyl)benzyl)imidazolidin-2-one is documented in the provided sources, analogous methodologies for imidazolidin-2-ones suggest plausible strategies:

Base-Catalyzed Cyclization

Propargylic ureas undergo base-catalyzed intramolecular hydroamidation to form imidazolidin-2-ones . For example, TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) or BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) facilitates cyclization at room temperature in acetonitrile . Adapting this method, reaction of a propargylic urea precursor containing a 4-(aminomethyl)benzyl group could yield the target compound.

Acid-Catalyzed Cyclization

Acid-mediated reactions of NN-(2,2-dialkoxyethyl)ureas with nucleophiles offer another route . Trifluoroacetic acid (TFA) promotes cyclization via oxonium cation intermediates, enabling regioselective formation of 4-substituted imidazolidin-2-ones . This approach might be suitable for introducing aromatic substituents like the 4-(aminomethyl)benzyl group.

Physicochemical and Spectroscopic Data

Limited experimental data are available for this compound, but inferences can be drawn from related imidazolidinones:

PropertyValue/DescriptionSource
Molecular Weight205.26 g/mol
Purity95%
SolubilityLikely polar solvents (e.g., DMF)Inferred
StabilityStable under anhydrous conditions

Spectroscopic characterization would typically involve:

  • 1H^1\text{H} NMR: Peaks for imidazolidinone protons (δ 3.0–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and aminomethyl group (δ 1.8–2.5 ppm).

  • IR Spectroscopy: Stretching vibrations for urea carbonyl (~1700 cm1^{-1}) and primary amine (~3350 cm1^{-1}).

Future Directions

Research gaps include:

  • Synthetic Optimization: Developing scalable routes with higher regioselectivity.

  • Biological Screening: Evaluating anticancer, antimicrobial, and neurological activities.

  • Structure-Activity Relationships (SAR): Modifying the aminomethyl or benzyl groups to enhance potency.

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